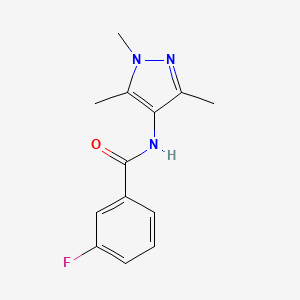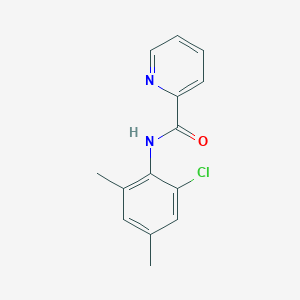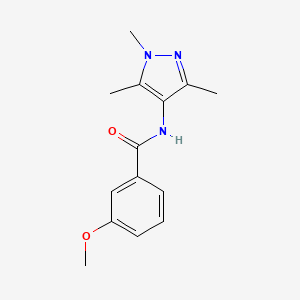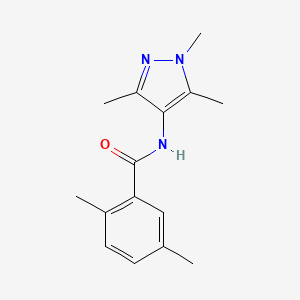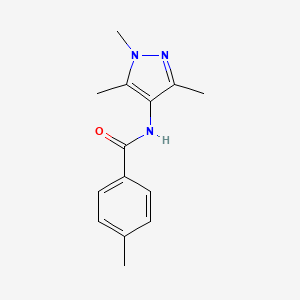
N-(2-propan-2-ylphenyl)pyridine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-propan-2-ylphenyl)pyridine-2-carboxamide, also known as IPP or Ispronicline, is a chemical compound that belongs to the class of pyridine carboxamides. IPP has been extensively studied for its potential therapeutic applications in various medical conditions, including Alzheimer's disease, schizophrenia, and addiction.
科学研究应用
N-(2-propan-2-ylphenyl)pyridine-2-carboxamide has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that N-(2-propan-2-ylphenyl)pyridine-2-carboxamide acts as a partial agonist at the α4β2 nicotinic acetylcholine receptor, which is involved in cognitive function, learning, and memory. N-(2-propan-2-ylphenyl)pyridine-2-carboxamide has been investigated for its potential use in the treatment of Alzheimer's disease, schizophrenia, and addiction.
作用机制
N-(2-propan-2-ylphenyl)pyridine-2-carboxamide acts as a partial agonist at the α4β2 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is widely distributed in the brain. Activation of this receptor by N-(2-propan-2-ylphenyl)pyridine-2-carboxamide leads to the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine, which are involved in cognitive function, learning, and memory.
Biochemical and Physiological Effects:
Studies have shown that N-(2-propan-2-ylphenyl)pyridine-2-carboxamide has a number of biochemical and physiological effects. N-(2-propan-2-ylphenyl)pyridine-2-carboxamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. N-(2-propan-2-ylphenyl)pyridine-2-carboxamide has also been shown to reduce drug-seeking behavior in animal models of addiction. However, the exact mechanisms by which N-(2-propan-2-ylphenyl)pyridine-2-carboxamide produces these effects are still not fully understood.
实验室实验的优点和局限性
One advantage of using N-(2-propan-2-ylphenyl)pyridine-2-carboxamide in lab experiments is its relatively simple synthesis method, which allows for large quantities of the compound to be produced. Additionally, N-(2-propan-2-ylphenyl)pyridine-2-carboxamide has been extensively studied and its mechanism of action is well understood, making it a useful tool for investigating the role of the α4β2 nicotinic acetylcholine receptor in various medical conditions. However, one limitation of using N-(2-propan-2-ylphenyl)pyridine-2-carboxamide in lab experiments is its potential for off-target effects, which may complicate the interpretation of results.
未来方向
There are several future directions for research on N-(2-propan-2-ylphenyl)pyridine-2-carboxamide. One area of interest is the development of more selective α4β2 nicotinic acetylcholine receptor agonists, which may have fewer off-target effects than N-(2-propan-2-ylphenyl)pyridine-2-carboxamide. Additionally, further studies are needed to investigate the potential therapeutic applications of N-(2-propan-2-ylphenyl)pyridine-2-carboxamide in various medical conditions, including Alzheimer's disease, schizophrenia, and addiction. Finally, more research is needed to fully understand the biochemical and physiological effects of N-(2-propan-2-ylphenyl)pyridine-2-carboxamide and its mechanism of action at the molecular level.
合成方法
The synthesis of N-(2-propan-2-ylphenyl)pyridine-2-carboxamide involves the reaction of 2-bromopyridine with 2-isopropylphenylamine in the presence of a palladium catalyst. The resulting product is then treated with acetic anhydride to form N-(2-propan-2-ylphenyl)pyridine-2-carboxamide. This method has been reported to have a yield of over 80% and is considered to be a relatively simple and efficient process.
属性
IUPAC Name |
N-(2-propan-2-ylphenyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-11(2)12-7-3-4-8-13(12)17-15(18)14-9-5-6-10-16-14/h3-11H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUFVKUQZSUEALI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-propan-2-ylphenyl)pyridine-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(5-Bromopyridin-3-yl)carbonyl]azepane](/img/structure/B7458848.png)
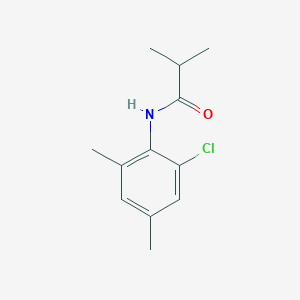

![4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine](/img/structure/B7458873.png)
![3-bromo-N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B7458888.png)
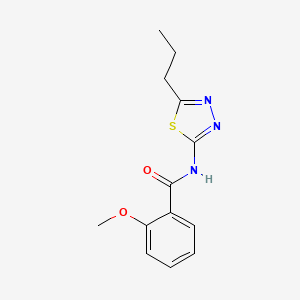

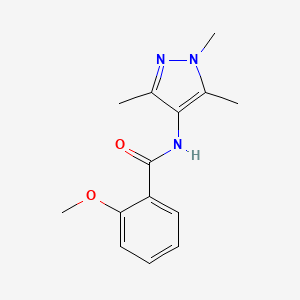
![2-(2-bicyclo[2.2.1]heptanyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide](/img/structure/B7458937.png)
